Sodium 3-hydroxy-2-naphthoate
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Overview
Description
Sodium 3-hydroxy-2-naphthoate is an organic compound with the molecular formula C11H7NaO3. It is a sodium salt derivative of 3-hydroxy-2-naphthoic acid and is known for its applications in various fields, including chemistry, biology, and industry. This compound is often used in the synthesis of dyes, pigments, and other chemical intermediates.
Mechanism of Action
Target of Action
Sodium 3-hydroxy-2-naphthoate, also known as 2-Hydroxy-3-naphthoic Acid Sodium Salt, is a compound that primarily targets the carboxylation reaction of sodium 2-naphthoxide . This reaction is a key step in the synthesis of aromatic hydroxy acids, which are used in the production of various important chemicals .
Mode of Action
The compound interacts with its target through an electrophilic attack on the naphthalene ring . The carbon of the CO2 moiety performs this attack, leading to the formation of sodium 2-hydroxy-1-naphthoate . This compound is then formed by a 1,3-rearrangement of the CO2Na group .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Kolbe–Schmitt reaction . This reaction involves the carboxylation of 2-naphthol, leading to the formation of aromatic hydroxy acids . These acids are precursors to many anilides, which are reactive toward diazonium salts to give deeply colored azo compounds .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that the compound is a solid at room temperature , suggesting that its bioavailability may be influenced by factors such as solubility and dissolution rate.
Result of Action
The action of this compound results in the formation of aromatic hydroxy acids . These acids are precursors to a variety of compounds, including azo dyes and pigments . In addition, the compound has been shown to reduce Angiotensin II-induced vascular remodeling and hypertension .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the Kolbe–Schmitt reaction, which the compound targets, is typically carried out at temperatures between 220 and 260℃ . Therefore, the efficacy and stability of the compound may be affected by temperature and other conditions in its environment.
Biochemical Analysis
Biochemical Properties
Sodium 3-hydroxy-2-naphthoate has been shown to interact with various biomolecules. For instance, it has been found to bind with PAMAM dendrimers in aqueous solution . The binding stoichiometry for 3-hydroxy-2-naphthoate was found to be two strongly bound guest molecules per dendrimer and an additional 40 molecules with weak binding affinity .
Molecular Mechanism
It has been suggested that the carboxylation reaction of sodium 2-naphthoxide, a similar compound, involves an electrophilic attack of the carbon of CO2 on the nucleophilic oxygen of the compound .
Temporal Effects in Laboratory Settings
It has been noted that the compound exhibits stability during extraction processes .
Metabolic Pathways
It has been suggested that similar compounds may be involved in the carboxylation reaction of alkali and alkaline earth metal phenoxides and naphthoxides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium 3-hydroxy-2-naphthoate is typically synthesized through the Kolbe-Schmitt reaction. This involves the carboxylation of sodium 2-naphthoxide with carbon dioxide under high pressure and temperature conditions. The reaction is carried out at temperatures ranging from 220°C to 260°C .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized reactors that can maintain the required high-pressure and high-temperature conditions. The process also includes steps to purify the product and remove any unreacted starting materials or byproducts .
Chemical Reactions Analysis
Types of Reactions: Sodium 3-hydroxy-2-naphthoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and sulfuric acid for sulfonation are employed.
Major Products:
Oxidation: Quinones
Reduction: Dihydro derivatives
Substitution: Nitro and sulfonic acid derivatives
Scientific Research Applications
Sodium 3-hydroxy-2-naphthoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: It is employed in the study of enzyme interactions and as a biochemical reagent.
Industry: It is used in the production of high-performance materials, such as liquid crystals and polymers
Comparison with Similar Compounds
3-Hydroxy-2-naphthoic acid: This is the parent compound from which sodium 3-hydroxy-2-naphthoate is derived.
2-Hydroxy-1-naphthoic acid: Another hydroxynaphthoic acid with similar properties but different reactivity.
Uniqueness: this compound is unique due to its sodium salt form, which enhances its solubility in water and makes it more suitable for certain industrial applications. Its ability to form stable complexes with metal ions also distinguishes it from other similar compounds .
Properties
CAS No. |
14206-62-3 |
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Molecular Formula |
C11H8NaO3 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
sodium;3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C11H8O3.Na/c12-10-6-8-4-2-1-3-7(8)5-9(10)11(13)14;/h1-6,12H,(H,13,14); |
InChI Key |
QHBWFMCAOZZWRK-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |
SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)[O-])O.[Na+] |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)C(=O)O)O.[Na] |
85750-03-4 14206-62-3 |
|
Pictograms |
Irritant |
Related CAS |
85750-03-4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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